molecular formula C30H28N4O3S B2523052 N-(3,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1794746-52-3

N-(3,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2523052
CAS No.: 1794746-52-3
M. Wt: 524.64
InChI Key: WJEOXZFPJWLPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 3-methoxybenzyl group at position 3, a phenyl group at position 7, and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with a 3,4-dimethylphenyl group, which is a common pharmacophore in medicinal chemistry due to its hydrophobic and steric effects .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3S/c1-19-12-13-23(14-20(19)2)32-26(35)18-38-30-33-27-25(22-9-5-4-6-10-22)16-31-28(27)29(36)34(30)17-21-8-7-11-24(15-21)37-3/h4-16,31H,17-18H2,1-3H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEOXZFPJWLPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the attachment of the dimethylphenyl and acetamide groups. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects may include:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit the growth of various cancer cell lines. For instance, compounds have been reported to induce apoptosis in leukemia cells at low concentrations (IC50 values ranging from 0.5 to 1.5 µM) .
  • Cell Cycle Arrest : Similar compounds have been observed to cause cell cycle arrest at the G1/S phase transition, leading to reduced proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of N-(3,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide are noteworthy:

  • Activity Against Bacteria and Fungi : Preliminary studies suggest that this compound exhibits significant activity against various bacterial strains and fungi. The mechanism often involves disruption of critical cellular processes necessary for microbial survival .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in signaling pathways:

  • Targeting Kinases : There is evidence that pyrrolo[3,2-d]pyrimidine derivatives can inhibit kinases involved in cancer progression and metastasis . This suggests potential applications in targeted cancer therapies.

Case Study 1: Leukemia Cell Lines

A study investigated the effects of a structurally similar compound on MV4-11 acute biphenotypic leukemia cells. Results indicated significant growth inhibition correlated with down-regulation of phospho-extracellular signal-regulated kinase (ERK) levels, suggesting a pathway through which these compounds exert their anticancer effects .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, derivatives of pyrrolo[3,2-d]pyrimidine were tested against various pathogens. The results demonstrated promising minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics, indicating potential for development into new antimicrobial agents .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis and cell cycle arrest
AntimicrobialDisrupts cellular processes in bacteria and fungi
Enzyme InhibitionInhibits kinases involved in cancer progression

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine

  • The 3-chloro-4-methoxyphenyl group introduces electronegative substituents, enhancing dipole interactions compared to the dimethylphenyl group in the target compound .

Pyrrolo[3,2-d]pyrimidine vs. Benzo[g]quinazoline

  • N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide ():
    • The benzo[g]quinazoline core provides a larger aromatic surface area, likely improving intercalation with DNA or protein pockets.
    • The sulfamoylphenyl group enhances solubility and hydrogen-bonding capacity, contrasting with the hydrophobic 3-methoxybenzyl group in the target compound .

Substituent Variations

Acetamide Modifications

  • 2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide ():
    • A simpler acetamide lacking the heterocyclic core showed improved CNS permeability due to reduced molecular weight and increased solubility .

Pharmacological Activity Comparisons

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-Methoxybenzyl, 7-Phenyl, 3,4-Dimethylphenyl Unknown (structural analogs suggest kinase inhibition or anticancer potential)
N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-benzo[g]quinazolin-2-yl)thio]acetamide Benzo[g]quinazoline Sulfamoylphenyl Anticancer (molecular docking)
N-(3-Chloro-4-methoxyphenyl)-thieno[3,2-d]pyrimidine analog Thieno[3,2-d]pyrimidine 3-Chloro-4-methoxyphenyl Unspecified (structural similarity to kinase inhibitors)
2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide None (simple acetamide) 3,4-Dimethylphenyl, Hydroxy-methoxyphenethyl Orexin-1 receptor antagonist (improved CNS permeability)

Physicochemical and Structural Insights

  • Hydrogen Bonding : The dimethylphenyl group in the target compound may reduce solubility compared to sulfamoyl- or hydroxy-substituted analogs .
  • Conformational Flexibility : The syn-anti conformation of the acetamide group (observed in N-(3,4-dimethylphenyl)acetamide derivatives) influences hydrogen-bonding networks and crystal packing .

Biological Activity

N-(3,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

PropertyValue
Molecular FormulaC30H28N4O3S
Molecular Weight524.6 g/mol
IUPAC NameThis compound

This compound exhibits several mechanisms of action that contribute to its biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it induces apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
  • Antimicrobial Effects : Preliminary data suggest that the compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is possibly due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress within cells. This is particularly relevant in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that N-(3,4-dimethylphenyl)-2-{...} exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin across various cancer cell lines including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. These findings highlight its potential as an effective anticancer agent .
  • Antibacterial Screening : A series of antibacterial tests revealed that the compound showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

Data Table: Biological Activity Overview

Biological ActivityEffectiveness (IC50/MIC)Reference
Anticancer (A431)IC50 < 10 µM
Anticancer (Jurkat)IC50 < 15 µM
Antibacterial (S. aureus)MIC = 32 µg/mL
Antibacterial (E. coli)MIC = 64 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.